Enhanced Acidity (Lower pKa) Relative to Non-Brominated Analog Improves Reactivity in Basic Media
The presence of the electron-withdrawing bromine atom at the 5-position significantly increases the acidity of the phenolic hydroxyl group compared to the non-brominated parent compound, 2-nitrophenol. The predicted pKa of 5-bromo-2-nitrophenol is 6.08 ± 0.13 , whereas the experimentally determined pKa of 2-nitrophenol is 7.23 at 25 °C [1]. This 1.15 pKa unit difference corresponds to a more than 14-fold increase in acid strength, which facilitates deprotonation and subsequent nucleophilic reactions in basic media.
| Evidence Dimension | Acidity constant (pKa) |
|---|---|
| Target Compound Data | pKa = 6.08 ± 0.13 (predicted) |
| Comparator Or Baseline | 2-Nitrophenol: pKa = 7.23 at 25 °C (experimental) |
| Quantified Difference | ΔpKa = 1.15 units (approx. 14-fold increase in acidity) |
| Conditions | Predicted pKa for 5-bromo-2-nitrophenol; experimental pKa for 2-nitrophenol at 25 °C |
Why This Matters
The enhanced acidity of 5-bromo-2-nitrophenol enables more efficient deprotonation in basic reaction conditions, leading to higher yields in alkylation, acylation, and metal-catalyzed coupling reactions compared to 2-nitrophenol.
- [1] Chemistry StackExchange. pKa of 2-nitrophenol. Available at: https://chemistry.stackexchange.com/questions/. View Source
